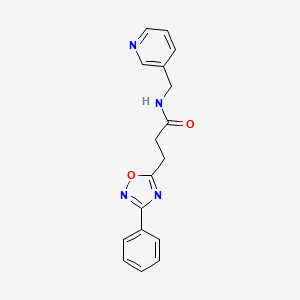
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide
Übersicht
Beschreibung
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide, also known as PPOP, is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including its potential as an anti-inflammatory and anti-tumor agent.
Wirkmechanismus
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, the compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This may have implications for drug-drug interactions and the safety of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is its relatively simple synthesis method, which allows for easy production of the compound in the laboratory. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has also been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Additionally, further studies are needed to fully understand the safety and efficacy of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide-based therapeutics for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide and to identify potential targets for drug development. Additionally, the development of novel synthetic methods for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide and its analogs may lead to the discovery of more potent and selective compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide are needed to fully understand its safety and efficacy in vivo.
In conclusion, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide is a promising chemical compound with potential as an anti-inflammatory and anti-tumor agent. Its synthesis method is relatively simple, and it has shown low toxicity in various studies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential as an anti-inflammatory and anti-tumor agent. In a study published in the Journal of Medicinal Chemistry, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide was shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. The compound also exhibited anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)propanamide was found to induce apoptosis, or programmed cell death, in these cancer cells.
Eigenschaften
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-15(19-12-13-5-4-10-18-11-13)8-9-16-20-17(21-23-16)14-6-2-1-3-7-14/h1-7,10-11H,8-9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAKMKVNWQZVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




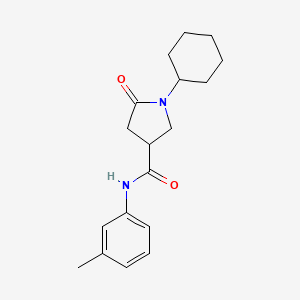
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)
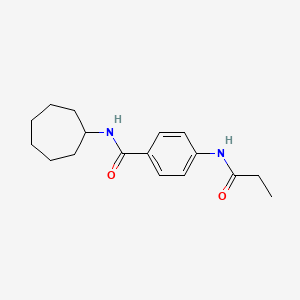
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
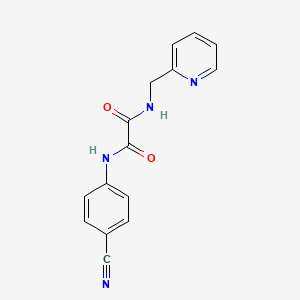
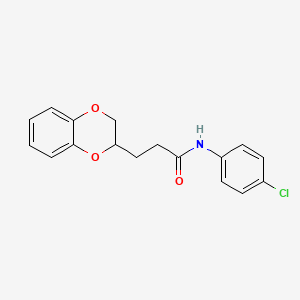
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
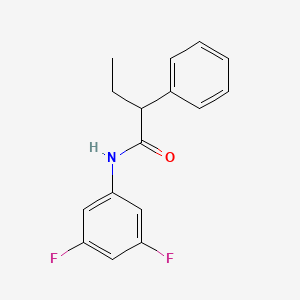


![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)